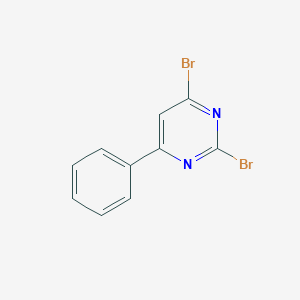
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride is a chemical compound with the molecular formula C13H18N2O3.ClH and a molecular weight of 286.75 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-aminoacetamido)butanoate hydrochloride typically involves the reaction of benzyl 4-aminobutanoate with 2-aminoacetic acid under specific conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl 4-(2-aminoacetamido)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 4-aminobutanoate
- 2-Aminoacetic acid
- Benzyl 4-(2-aminoacetamido)butanoate
Uniqueness
Benzyl 4-(2-aminoacetamido)butanoate hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Fórmula molecular |
C13H19ClN2O3 |
|---|---|
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
benzyl 4-[(2-aminoacetyl)amino]butanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-9-12(16)15-8-4-7-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,14H2,(H,15,16);1H |
Clave InChI |
JECYRSNZIXFTGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCNC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)





![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
